6-(Oxolan-2-yl)pyridin-2-amine
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Overview
Description
6-(Oxolan-2-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with an oxolane ring at the 6-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Oxolan-2-yl)pyridin-2-amine typically involves the cyclization of a pyridine derivative with an oxolane precursor. One common method involves the reaction of 2-aminopyridine with an oxolane derivative under acidic conditions to facilitate the cyclization process. The reaction is usually carried out in a solvent such as methanol or ethanol at elevated temperatures (around 70°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Oxolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives .
Scientific Research Applications
6-(Oxolan-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-(Oxolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds also contain a five-membered ring and have similar structural features.
Pyridopyrimidine derivatives: These compounds share the pyridine ring and have been studied for their therapeutic potential
Uniqueness
6-(Oxolan-2-yl)pyridin-2-amine is unique due to the presence of both an oxolane ring and an amine group on the pyridine ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1353853-51-6 |
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Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
6-(oxolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H12N2O/c10-9-5-1-3-7(11-9)8-4-2-6-12-8/h1,3,5,8H,2,4,6H2,(H2,10,11) |
InChI Key |
JKPYXIQTNZLBNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC(=CC=C2)N |
Origin of Product |
United States |
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